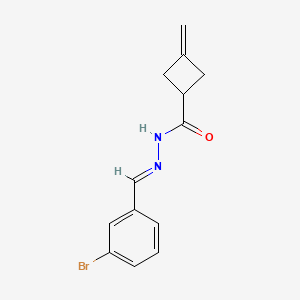

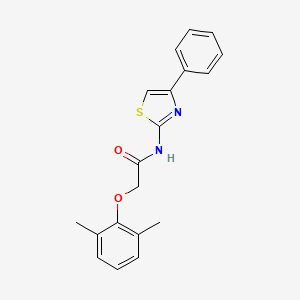

3-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the category of organic molecules containing a thiadiazole ring, a benzamide moiety, and a fluorine atom. These types of molecules are of interest due to their potential biological activities and applications in various fields such as semiconductors, energy accumulators, and pharmaceuticals.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of thioamides with various reagents under different conditions. For example, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared from thioamides and DMSO in the presence of electrophilic reagents, yielding high product yields under room temperature conditions (Takikawa et al., 1985). However, the exact synthesis pathway for this compound is not directly available, but similar compounds' syntheses provide insight into possible methods.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives often involves a planar thiadiazole ring attached to various substituents, which significantly influence the molecule's properties. The presence of a fluorine atom, in particular, can affect the molecule's electronic properties and reactivity due to the electronegativity of fluorine (Wang et al., 2009).

Wissenschaftliche Forschungsanwendungen

Organic Semiconductors and Optoelectronic Applications

Benzo[d][1,2,3]thiadiazole derivatives, similar to the one , have been extensively studied for their implementation in organic semiconductors. These compounds, due to their electron-deficient nature, find applications in transistors, solar cells, photodetectors, and thermoelectrics. A study by Chen et al. (2016) introduces isomers of benzo[d][1,2,3]thiadiazole (isoBT), including new fluoro-substituted units, for constructing high-performance optoelectronic semiconductors, demonstrating the critical role of thiadiazole derivatives in enabling advanced electronic materials with notable device performance (Chen et al., 2016).

Radiopharmaceutical Applications

Fluorine-18 labeled tracers containing structures akin to 3-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide are crucial in clinical imaging. These tracers, such as [18F]FMISO and [18F]PM-PBB3, are used for imaging hypoxia and tau pathology respectively. Ohkubo et al. (2021) discuss the synthesis of these radiotracers through 18F-fluoroalkylation, highlighting their significance in diagnostic applications and the versatility of fluorinated thiadiazole derivatives in radiopharmacy (Ohkubo et al., 2021).

Antimicrobial Agents

Compounds with thiadiazole structures exhibit promising antimicrobial properties. A study by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity showcases the potential of thiadiazole derivatives as bases for designing new antimicrobial agents. These compounds demonstrated activity against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of thiadiazole and benzamide derivatives in combating antimicrobial resistance (Anuse et al., 2019).

Fluorescence Studies

The fluorescence properties of thiadiazole derivatives are of interest for biochemical applications. Matwijczuk et al. (2018) conducted fluorescence studies on compounds with thiadiazole structures, observing dual fluorescence and distinct fluorescence emissions in aqueous solutions. These findings suggest the potential of these compounds in developing fluorescent probes for biological and chemical sensing applications (Matwijczuk et al., 2018).

Anticancer Research

Fluorinated benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. Hutchinson et al. (2001) report on the synthesis of mono- and difluorinated benzothiazoles, which were found to be potently cytotoxic in vitro against breast cancer cell lines. The study emphasizes the therapeutic potential of fluorinated thiadiazole derivatives in cancer treatment (Hutchinson et al., 2001).

Zukünftige Richtungen

Thiadiazole derivatives, such as “3-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide”, have shown promise in the field of cancer therapeutics . Despite substantial progress made toward understanding cancer pathogenesis, this disease remains one of the leading causes of mortality. Thus, there is an urgent need to develop novel, more effective anticancer therapeutics . Thiadiazole derivatives are being studied for their potential anticancer activities, and several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .

Eigenschaften

IUPAC Name |

3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3OS/c1-8(2)6-11-16-17-13(19-11)15-12(18)9-4-3-5-10(14)7-9/h3-5,7-8H,6H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYGXLDMHOFBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)

![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)